2-Amino-1-(4-chlorophenyl)-4-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Description
Properties
CAS No. |
311334-31-3 |
|---|---|
Molecular Formula |
C23H20ClN3O2 |
Molecular Weight |
405.9 g/mol |
IUPAC Name |
2-amino-1-(4-chlorophenyl)-4-(4-methoxyphenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C23H20ClN3O2/c1-29-17-11-5-14(6-12-17)21-18(13-25)23(26)27(16-9-7-15(24)8-10-16)19-3-2-4-20(28)22(19)21/h5-12,21H,2-4,26H2,1H3 |
InChI Key |
QVUHXCZCIZDVNL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=C(C=C4)Cl)N)C#N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
-
Knoevenagel Condensation : 4-Methoxybenzaldehyde and malononitrile form an α,β-unsaturated nitrile intermediate.
-
Michael Addition : 4-Chloroaniline attacks the electrophilic β-carbon of the nitrile.
-
Cyclization : Dimedone undergoes enolization, facilitating ring closure to form the hexahydroquinoline scaffold.
-
Aromatization : Spontaneous dehydration yields the partially saturated quinoline system.
The ionic liquid acts as a dual acid-base catalyst, activating carbonyl groups and stabilizing intermediates through hydrogen bonding. Post-reaction workup involves quenching with saturated Na₂CO₃, extraction with CH₂Cl₂, and recrystallization from ethanol to isolate the product in 89% yield.
Nanocatalyzed Synthesis with Zinc Oxide Nanoparticles
Zinc oxide (ZnO) nanoparticles (NPs) provide a green alternative for synthesizing the target compound. A typical procedure utilizes ZnO NPs (5 mol%) in aqueous medium at 80°C. Reagents include 4-chloroaniline, 4-methoxybenzaldehyde, dimedone, malononitrile, and ammonium acetate (2 mmol). The reaction completes in 30 minutes, yielding 85% product after recrystallization.
Catalyst Role and Recyclability
ZnO NPs exhibit Lewis acidity (Zn²⁺) and basicity (O²⁻), promoting simultaneous activation of carbonyl groups and deprotonation of active methylene groups. The catalyst retains 92% activity after five cycles, as confirmed by XRD and TEM analyses.
Comparative Analysis of Synthetic Methods
| Parameter | Ionic Liquid Method | Nanocatalyzed Method |
|---|---|---|
| Catalyst | [H₂-DABCO][HSO₄]₂ | ZnO NPs |
| Temperature | Ambient (25°C) | 80°C |
| Time | 15 min | 30 min |
| Yield | 89% | 85% |
| Solvent | Ethanol | Water |
| Reusability | Limited | 5 cycles |
The ionic liquid method excels in speed and mild conditions, while the nanocatalyzed approach offers environmental benefits and catalyst recyclability.
Mechanistic Insights into Hexahydroquinoline Formation
Density functional theory (DFT) calculations (B3LYP/6-311G(d,p)) reveal that the 5-oxo group stabilizes the hexahydroquinoline core through intramolecular hydrogen bonding with the 2-amino group. Noncovalent interaction (NCI) analysis identifies critical van der Waals forces between the 4-chlorophenyl and 4-methoxyphenyl substituents, ensuring regioselectivity.
Characterization and Analytical Data
Spectroscopic Analysis
-
FT-IR : Peaks at 3360 cm⁻¹ (N–H stretch), 2210 cm⁻¹ (C≡N), and 1685 cm⁻¹ (C=O).
-
¹H NMR (400 MHz, CDCl₃): δ 7.28–7.32 (m, 4H, Ar–H), 6.85–6.89 (m, 4H, Ar–H), 4.21 (s, 2H, NH₂), 3.78 (s, 3H, OCH₃), 2.45–2.67 (m, 4H, cyclohexanone-H).
-
¹³C NMR : δ 196.5 (C=O), 162.1 (C≡N), 159.8 (OCH₃), 114–134 (aromatic carbons).
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-chlorophenyl)-4-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
Pharmacological Applications
The compound has been studied for its potential therapeutic effects in several areas:
Anticancer Activity
Research indicates that derivatives of hexahydroquinoline exhibit significant cytotoxic effects against various human cancer cell lines. Specifically, studies have shown that 2-amino-1-(4-chlorophenyl)-4-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of bacterial and fungal strains. Its structural features allow it to interact effectively with microbial targets, making it a candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
There is evidence suggesting that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions such as rheumatoid arthritis and psoriatic arthritis .
Synthetic Applications
Due to the presence of functional groups such as amino and cyano groups, this compound serves as a versatile building block in organic synthesis:
Building Block in Organic Chemistry
The compound's unique structure allows it to be utilized as a precursor in synthesizing more complex molecules. It can undergo various organic transformations such as nucleophilic substitutions and cyclizations to yield new derivatives with enhanced biological activities .
Functionalization Reactions
Its reactivity can be exploited for functionalization reactions that introduce additional substituents at various positions on the quinoline ring system. This versatility is crucial for developing novel compounds with tailored properties for specific applications .
Case Study 1: Anticancer Activity Assessment
In a study conducted by Mohamed et al., the cytotoxicity of hexahydroquinoline derivatives was evaluated against several cancer cell lines. The results indicated that the compound significantly inhibited cell growth at micromolar concentrations, demonstrating its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The findings revealed that it exhibited substantial inhibitory effects on bacterial growth, suggesting its potential use in developing new antibiotics .
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-chlorophenyl)-4-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of the target compound are highlighted through comparisons with analogs reported in the literature.
Structural and Substituent Variations
Electronic and Physicochemical Properties
- Electron-Donating Groups: The 4-methoxyphenyl group in the target compound offers moderate electron donation, whereas analogs with dimethylamino groups (e.g., 312275-76-6) exhibit stronger electron donation, altering redox potentials and charge distribution .
- Halogen Effects : Replacement of 4-Cl with 4-F (CID 4982879) reduces electronegativity but improves bioavailability due to fluorine’s smaller atomic radius and metabolic resistance .
Crystallographic and Computational Studies
- Crystal Structure Analysis: SHELX and OLEX2 software are critical for resolving hexahydroquinoline conformations, confirming chair-like cyclohexenone rings and substituent orientations .
- Collision Cross-Section Predictions : For fluorophenyl analogs (CID 4982879), computational models suggest distinct mass spectrometry signatures due to fluorine’s isotopic pattern .
Pharmacological Hypotheses
- Lipophilicity (logP): The target compound’s logP is estimated to be ~3.5 (moderate), whereas dimethylamino-substituted analogs (312275-76-6) may have lower logP (~2.8) due to increased polarity .
- Metabolic Stability : Methoxy groups are prone to demethylation, while fluorine substituents resist oxidative degradation, suggesting CID 4982879 has longer half-life .
Biological Activity
2-Amino-1-(4-chlorophenyl)-4-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS No. 312272-81-4) is a compound belonging to the hexahydroquinoline family. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 433.93 g/mol. The structure consists of a hexahydroquinoline core with various substituents that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H24ClN3O2 |
| Molecular Weight | 433.93 g/mol |
| Density | 1.32 ± 0.1 g/cm³ (predicted) |
| Boiling Point | 649.0 ± 55.0 °C (predicted) |
| pKa | 3.73 ± 0.60 (predicted) |
Anticancer Activity
Research indicates that hexahydroquinoline derivatives exhibit significant cytotoxic effects against various human cancer cell lines. For instance, studies have shown that compounds similar to this compound can inhibit cell proliferation in leukemia and breast cancer models .
Case Study:
In a study by Mohamed et al. (2012), a series of hexahydroquinoline derivatives were tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
Antimicrobial Activity
Compounds within the hexahydroquinoline class have also been evaluated for their antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.
Research Findings:
A study published in the Journal of Medicinal Chemistry highlighted that derivatives similar to the target compound showed effective inhibition against Gram-positive and Gram-negative bacteria . The compound's structure allows it to interact with bacterial ribosomes or DNA synthesis pathways.
Anti-inflammatory Properties
The anti-inflammatory potential of hexahydroquinoline derivatives has been explored in various models. These compounds may inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo.
Example Research:
In animal models of induced inflammation, compounds similar to the target compound significantly reduced edema and inflammatory markers compared to control groups .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Cytotoxicity : Induction of apoptosis through mitochondrial pathways.
- Antimicrobial Action : Inhibition of protein synthesis or DNA replication in bacteria.
- Anti-inflammatory Effects : Modulation of NF-kB signaling pathways leading to decreased cytokine production.
Q & A
Q. What are the optimal synthetic routes for preparing the target compound, and how can reaction yields be improved?
The compound is typically synthesized via multi-component reactions involving cyclohexane-1,3-diones, aryl aldehydes, and malononitrile derivatives. Key parameters for yield optimization include:
- Solvent selection : Polar aprotic solvents (e.g., ethanol or DMF) enhance reactivity .
- Catalyst choice : Piperidine or L-proline catalysts improve regioselectivity in forming the hexahydroquinoline core .
- Temperature control : Reactions performed at 80–100°C under reflux conditions minimize side products . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) and crystallization (ethanol/water) achieves >85% purity. Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and NMR .
Q. How can the compound’s structure be unequivocally confirmed?
Use a combination of:
- Single-crystal X-ray diffraction (XRD) : Resolves bond lengths (e.g., C–N: 1.34–1.38 Å) and dihedral angles between aromatic substituents (e.g., 4-chlorophenyl vs. 4-methoxyphenyl groups) .
- NMR spectroscopy : NMR shows characteristic peaks for NH (~6.2 ppm, broad singlet) and methoxy protons (~3.8 ppm) . NMR confirms the carbonyl carbon at ~190 ppm .
- DFT calculations : Compare experimental XRD data with computed geometries (B3LYP/6-31G* basis set) to validate stereoelectronic effects .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in antimicrobial or anticancer activity often arise from:
- Assay variability : Standardize protocols (e.g., MIC testing via broth microdilution per CLSI guidelines) .
- Structural analogs : Compare activity against derivatives with substituent variations (e.g., 4-methylphenyl vs. 4-methoxyphenyl) to identify pharmacophores .
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., DNA gyrase for antimicrobial activity) and correlate with experimental IC values .
Q. How does the compound’s crystal packing influence its physicochemical properties?
XRD data reveal:
- Hydrogen-bonding networks : NH groups form intermolecular H-bonds with carbonyl oxygens (N–H···O: 2.89 Å), stabilizing the lattice .
- π-π stacking : Chlorophenyl and methoxyphenyl rings stack at 3.5–4.0 Å distances, affecting solubility and melting point (~250–260°C) .
- Packing coefficients : Calculate using PLATON to predict mechanical stability for formulation studies .
Q. What advanced spectroscopic methods can probe the compound’s dynamic behavior in solution?
- VT-NMR : Monitor conformational changes (e.g., ring puckering in hexahydroquinoline) across temperatures (−20°C to 80°C) .
- 2D NOESY : Identify spatial proximity between methoxy protons and adjacent aromatic hydrogens, confirming substituent orientation .
- Time-resolved fluorescence : Measure excited-state lifetimes to assess photostability under UV irradiation .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
